Bagremycin A

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H13NO3 |

|---|---|

Molecular Weight |

255.27 g/mol |

IUPAC Name |

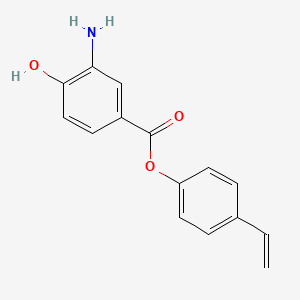

(4-ethenylphenyl) 3-amino-4-hydroxybenzoate |

InChI |

InChI=1S/C15H13NO3/c1-2-10-3-6-12(7-4-10)19-15(18)11-5-8-14(17)13(16)9-11/h2-9,17H,1,16H2 |

InChI Key |

RWDKQKLCXJVELF-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)O)N |

Synonyms |

bagremycin A |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Bagremycin A from Streptomyces sp. Tü 4128: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Bagremycin A, a novel antibiotic produced by Streptomyces sp. Tü 4128. This compound, identified as 4-vinylphenyl-3-amino-4-hydroxybenzoate, exhibits moderate activity against Gram-positive bacteria and some fungi. This document details the fermentation process, extraction, and purification protocols, along with the analytical data required for the identification and characterization of this natural product. It is intended to serve as a valuable resource for researchers in natural product discovery, microbiology, and antibiotic development.

Introduction

Streptomyces, a genus of Gram-positive bacteria, is a prolific source of a wide array of bioactive secondary metabolites, including many clinically important antibiotics. The continued exploration of novel Streptomyces species remains a critical avenue for the discovery of new chemical entities to combat the growing challenge of antimicrobial resistance. The screening of culture filtrates of Streptomyces sp. Tü 4128, isolated from a soil sample from Java, led to the identification of two novel secondary metabolites, this compound and Bagremycin B.[1][2]

This compound and its N-acetylated counterpart, Bagremycin B, are phenol esters of 3-amino-4-hydroxybenzoic acid with a derivative of p-coumaric acid.[2] Subsequent research has revealed that the biosynthesis of bagremycins is linked to the production of ferroverdins, iron-chelating compounds, with the metabolic pathway being regulated by iron availability.[3] Under iron-depleted conditions, the biosynthetic machinery favors the production of the bagremycins.[3]

This guide presents the detailed methodologies for the cultivation of Streptomyces sp. Tü 4128, and the subsequent isolation and characterization of this compound.

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C15H13NO3 | [4] |

| Molecular Weight | 255.27 g/mol | [4] |

| IUPAC Name | (4-ethenylphenyl) 3-amino-4-hydroxybenzoate | [4] |

Production Yields

| Product | Maximal Yield | Reference |

| This compound | 8 mg/L | |

| Bagremycin B | 4 mg/L |

Experimental Protocols

Fermentation of Streptomyces sp. Tü 4128

This protocol describes the cultivation of Streptomyces sp. Tü 4128 for the production of this compound.

3.1.1. Fermentation Medium

The following medium is used for the fermentation of Streptomyces sp. Tü 4128:

| Component | Concentration (g/L) |

| Glucose | 10 |

| Glycerin | 10 |

| Soluble Starch | 10 |

| Corn Steep Liquor | 2.5 |

| Polypeptone | 5 |

| Yeast Extract | 2 |

| NaCl | 1 |

| CaCO3 | 3 |

The pH of the medium is adjusted to 7.2 before sterilization.

3.1.2. Fermentation Conditions

-

Strain: Streptomyces sp. Tü 4128

-

Culture Volume: 80 mL in 500 mL flasks

-

Incubation Temperature: 28 °C

-

Agitation: 190 rpm

-

Fermentation Duration: 15 days

Extraction and Isolation of this compound

The following protocol outlines the steps for the extraction and purification of this compound from the fermentation broth.

3.2.1. Extraction

-

Harvest the fermentation broth and centrifuge at 8000 rpm for 15 minutes at 4 °C to separate the supernatant and mycelium.[2]

-

Adjust the pH of the supernatant to 5 with HCl and centrifuge to remove any flocculent precipitates.[2]

-

Extract the clarified supernatant three times with an equal volume of ethyl acetate.[2]

-

Combine the ethyl acetate extracts for further processing.

3.2.2. Purification

A multi-step chromatographic process is employed to purify this compound:

-

Silica Gel Chromatography: The concentrated ethyl acetate extract is subjected to silica gel column chromatography.

-

Sephadex LH-20 Chromatography: Fractions containing this compound from the silica gel column are further purified using Sephadex LH-20 column chromatography.

-

Preparative Reversed-Phase HPLC: The final purification is achieved by preparative reversed-phase High-Performance Liquid Chromatography (HPLC).

Structure Elucidation

The chemical structure of this compound was elucidated using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments are performed to determine the connectivity of atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the elemental composition and molecular weight.

-

X-ray Crystallography: Single crystal X-ray diffraction analysis provides the definitive three-dimensional structure.[2]

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and characterization of this compound.

Proposed Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

This technical guide provides a consolidated resource for the discovery and isolation of this compound from Streptomyces sp. Tü 4128. The detailed protocols and compiled data serve as a valuable starting point for researchers interested in this novel antibiotic. Further research into the optimization of fermentation conditions, exploration of the biosynthetic gene cluster for genetic engineering, and a more extensive evaluation of its biological activity could pave the way for the development of this compound as a potential therapeutic agent. The unique iron-regulated biosynthesis of the bagremycins and ferroverdins also presents an interesting area for further investigation into the metabolic intricacies of Streptomyces.

References

- 1. This compound and B, novel antibiotics from streptomyces sp. Tü 4128 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. A Single Biosynthetic Gene Cluster Is Responsible for the Production of Bagremycin Antibiotics and Ferroverdin Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C15H13NO3 | CID 10422480 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Architecture of Bagremycin A: A Technical Guide to its Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bagremycin A, a secondary metabolite isolated from Streptomyces sp. Tü 4128, has garnered attention within the scientific community for its notable biological activities, including antibacterial and antifungal properties. This technical guide provides a comprehensive overview of the chemical structure elucidation of this compound, detailing the key experimental methodologies and data that have been instrumental in defining its molecular architecture. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Physicochemical Properties and Spectroscopic Data

The initial characterization of this compound established its fundamental physicochemical properties, laying the groundwork for more detailed structural analysis.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃NO₃ | --INVALID-LINK-- |

| Molecular Weight | 255.27 g/mol | --INVALID-LINK-- |

| Appearance | White powder | --INVALID-LINK-- |

Spectroscopic analysis was pivotal in determining the structural framework of this compound. The primary techniques employed were Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provided crucial insights into the carbon-hydrogen framework of this compound. While a detailed, publicly available table of chemical shifts and coupling constants is not readily accessible, published literature describes the key features observed in the ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopic Data Summary

| Protons | Description |

| Aromatic Protons | Multiple signals in the aromatic region, indicative of two substituted benzene rings. |

| Vinylic Protons | Signals corresponding to a vinyl group (-CH=CH₂). |

| Amine & Hydroxyl Protons | Exchangeable protons associated with the amino and hydroxyl functional groups. |

¹³C NMR Spectroscopic Data Summary

| Carbons | Description |

| Aromatic Carbons | Signals corresponding to the carbon atoms of the two benzene rings. |

| Vinylic Carbons | Signals for the two carbons of the vinyl group. |

| Carbonyl Carbon | A signal indicative of an ester carbonyl group. |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) was employed to determine the elemental composition and exact mass of this compound, confirming its molecular formula.

| Ion | m/z |

| [M+H]⁺ | 256.0917 |

Note: The detailed fragmentation pattern from tandem MS/MS experiments is not extensively reported in the available literature.

X-ray Crystallography

Single-crystal X-ray diffraction analysis provided the definitive three-dimensional structure of this compound, confirming the connectivity of the atoms and the overall stereochemistry.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 7.478(3) Å |

| b | 10.583(4) Å |

| c | 15.958(4) Å |

| CCDC Number | 205907 |

Experimental Protocols

The elucidation of this compound's structure involved a series of key experimental procedures, from its initial isolation to its detailed spectroscopic characterization.

Fermentation and Isolation of this compound

This compound was produced through fermentation of Streptomyces sp. Tü 4128. The following is a general outline of the fermentation and isolation process.

Detailed Methodologies:

-

Fermentation: Streptomyces sp. Tü 4128 was cultured in a suitable nutrient-rich medium to promote the production of secondary metabolites, including this compound.

-

Extraction: The culture broth was separated into the culture filtrate and the mycelium. Both components were extracted with ethyl acetate to isolate the organic-soluble metabolites.

-

Purification: The crude extract was subjected to multiple chromatographic steps to purify this compound.

-

Silica Gel Chromatography: Initial separation of compounds based on polarity.

-

Sephadex LH-20 Chromatography: Further purification based on size exclusion and polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification was achieved using a Nucleosil-100 C-18 column with a gradient elution system to yield pure this compound. Specific details of the HPLC gradient, flow rate, and detection wavelength are not consistently reported.

-

Spectroscopic Analysis

The purified this compound was then subjected to a suite of spectroscopic techniques to determine its chemical structure.

Detailed Methodologies:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on 300 MHz or 500 MHz spectrometers. The solvent used for analysis is not consistently specified in the available literature.

-

Mass Spectrometry: High-resolution mass spectra were obtained using an electrospray ionization (ESI) source.

-

X-ray Crystallography: Single crystals of this compound suitable for X-ray diffraction were grown. The structure was solved by direct methods and refined using standard crystallographic software.

The Elucidated Structure of this compound

The culmination of the data from these analytical techniques led to the unambiguous determination of the chemical structure of this compound as 4-vinylphenyl 3-amino-4-hydroxybenzoate .

This structure reveals that this compound is an ester formed from the condensation of two key biosynthetic precursors: p-coumaric acid (which is decarboxylated to form the 4-vinylphenol moiety) and 3-amino-4-hydroxybenzoic acid.

Conclusion

The structural elucidation of this compound is a testament to the power of a coordinated analytical approach, combining chromatographic separation with advanced spectroscopic techniques. While the foundational work has clearly defined its molecular structure, opportunities for further research remain. A more detailed public repository of its NMR and MS fragmentation data would be of significant benefit to the scientific community for dereplication and further analytical studies. The established structure of this compound provides a critical foundation for ongoing and future research into its mechanism of action, therapeutic potential, and synthetic derivatization.

Unraveling the Genetic Blueprint: A Technical Guide to the Bagremycin A Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification and characterization of the Bagremycin A biosynthetic gene cluster (BGC). Bagremycins, isolated from Streptomyces sp. Tü 4128, are antibiotics with activity against Gram-positive bacteria and fungi, and also exhibit weak antitumor properties, making them promising candidates for novel drug development.[1][2] This document details the genetic organization of the BGC, the experimental methodologies used for its identification, and the proposed biosynthetic pathway.

Quantitative Data Summary

The this compound biosynthetic gene cluster was identified within the genome of Streptomyces sp. Tü 4128. The key quantitative characteristics of the genome and the BGC are summarized in the table below.

| Parameter | Value | Reference |

| Producing Organism | Streptomyces sp. Tü 4128 | [1][3] |

| Genome Size | 8,424,112 bp | [1][3] |

| Sequencing Technology | Illumina Hiseq2000 | [1][4] |

| BGC Size | 17,321 bp | [3] |

| Number of Open Reading Frames (ORFs) | 16 | [1][3][4] |

Experimental Protocols

The identification and characterization of the this compound BGC involved a combination of genome mining, bioinformatics analysis, and molecular genetics techniques. The key experimental protocols are detailed below.

Genome Sequencing and BGC Identification

The initial step in identifying the BGC was to sequence the genome of the producing organism, Streptomyces sp. Tü 4128.

-

Genomic DNA Extraction: High-quality genomic DNA was isolated from a culture of S. sp. Tü 4128.

-

Genome Sequencing: The extracted genomic DNA was sequenced using Illumina Hiseq2000 technology, resulting in a draft genome sequence of 8,424,112 bp.[1][3][4]

-

Bioinformatics Analysis for BGC Identification: The genome sequence was analyzed using bioinformatics tools to identify putative secondary metabolite BGCs. The known sequences of genes previously implicated in bagremycin biosynthesis (bagA, bagB, and bagC) were used to scan the genome, leading to the identification of the target gene cluster on scaffold 69.[3] The identified BGC was found to be highly similar to the ferroverdin biosynthetic gene cluster.[3]

Gene Disruption and Functional Analysis

To confirm the role of specific genes within the BGC in bagremycin biosynthesis, gene disruption experiments were performed.

-

Construction of Gene Disruption Plasmids: Gene disruption cassettes were constructed for target genes within the BGC. This typically involves replacing a portion of the target gene with an antibiotic resistance gene.

-

Conjugal Transfer: The disruption plasmids were introduced into S. sp. Tü 4128 from an E. coli donor strain (e.g., ET12567/pUZ8002) via intergeneric conjugation.

-

Selection of Mutants: Exconjugants were selected based on antibiotic resistance, and successful double-crossover mutants were verified by PCR.

-

Metabolite Analysis: The wild-type and mutant strains were cultivated, and the production of bagremycins was analyzed by High-Performance Liquid Chromatography (HPLC). A loss of bagremycin production in the mutant strain, which could be restored by complementation with the wild-type gene, confirmed the gene's involvement in the biosynthetic pathway.[3][4]

Gene Overexpression

To investigate the effect of specific genes on bagremycin production, gene overexpression studies were conducted.

-

Construction of Overexpression Plasmids: The gene of interest (e.g., bagE) was cloned into an appropriate expression vector under the control of a strong promoter.

-

Transformation: The overexpression plasmid was introduced into the wild-type S. sp. Tü 4128 strain.

-

Fermentation and HPLC Analysis: The overexpression strain was cultivated, and the production levels of bagremycins were compared to the wild-type strain using HPLC. A significant increase in production indicated a positive regulatory or biosynthetic role for the overexpressed gene. For instance, overexpression of bagE was found to significantly increase the production of Bagremycin B.[3][4]

Visualizing the Pathway and Workflow

The following diagrams illustrate the proposed biosynthetic pathway for this compound and the experimental workflow for the identification of its BGC.

Caption: Experimental workflow for the identification and functional characterization of the this compound BGC.

Caption: Proposed biosynthetic pathway of this compound in Streptomyces sp. Tü 4128.

A Dual-Function Gene Cluster

A fascinating aspect of the bagremycin BGC is its dual role in producing both bagremycins and ferroverdins, a family of iron-chelating compounds.[5][6] The metabolic output of the gene cluster is dependent on the availability of iron in the culture medium.[5][6] Under iron-depleted conditions, the pathway favors the production of the monomeric bagremycins, which act as antibiotics.[6] Conversely, in an iron-rich environment, the biosynthetic machinery produces a molecule that complexes with iron to form the trimeric ferroverdins.[6] This discovery highlights a unique level of metabolic diversity and regulation within a single biosynthetic gene cluster.

Conclusion

The successful identification and characterization of the this compound biosynthetic gene cluster in Streptomyces sp. Tü 4128 provides a solid foundation for future research and development. The elucidation of the genes involved and their functions opens up possibilities for pathway engineering to enhance the production of bagremycins or to generate novel analogs with improved therapeutic properties. The dual-function nature of this BGC also presents an intriguing model for studying the environmental regulation of secondary metabolism. This technical guide serves as a valuable resource for researchers aiming to harness the potential of bagremycins in the development of new antibiotics and other therapeutic agents.

References

- 1. Characterization of the bagremycin biosynthetic gene cluster in Streptomyces sp. Tü 4128 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. journals.asm.org [journals.asm.org]

- 6. A Single Biosynthetic Gene Cluster Is Responsible for the Production of Bagremycin Antibiotics and Ferroverdin Iron Chelators - PubMed [pubmed.ncbi.nlm.nih.gov]

Isolation of Novel Secondary Metabolites from Streptomyces sp. Tü 4128: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, characterization, and biological activity of novel secondary metabolites, bagremycin A and B, from Streptomyces sp. Tü 4128. The information is compiled from published research to facilitate further investigation and drug development efforts.

Overview of Novel Metabolites

Streptomyces sp. Tü 4128 has been identified as the producer of two novel antibiotics, designated as this compound and bagremycin B. These compounds were discovered through HPLC-diode array screening of the culture filtrate.[1][2][3] Structurally, they are phenol esters of 3-amino-4-hydroxybenzoic acid with a derivative of p-coumaric acid.[1][2][3] this compound and B have demonstrated moderate activity against Gram-positive bacteria and some fungi, as well as weak antitumor activity against a human adenocarcinoma cell line, marking them as compounds of interest for further therapeutic development.[2][4]

Data Presentation

Physicochemical Properties and Yields

The following table summarizes the key physicochemical properties and production yields of this compound and B.

| Compound | Molecular Formula | Mass (m/z) | Method | Maximal Yield |

| This compound | C₁₅H₁₃NO₃ | [M+H]⁺ = 256 | ESI-MS | 8 mg/L |

| Bagremycin B | C₁₇H₁₅NO₄ | [M]⁺ = 291 | HREI-MS | 4 mg/L |

Table 1: Physicochemical properties and production yields of this compound and B from Streptomyces sp. Tü 4128.

Spectroscopic Data

Detailed 1H and 13C NMR spectroscopic data for the definitive structural elucidation of this compound and B are not publicly available in the reviewed literature. The structure of this compound was confirmed using 2D-NMR measurements and X-ray analysis.[2]

Biological Activity

This compound and B exhibit a moderate spectrum of activity against Gram-positive bacteria and certain fungi.[1][2][3] Specific Minimum Inhibitory Concentration (MIC) values against a comprehensive panel of microorganisms were not available in the reviewed literature. However, qualitative descriptions indicate that this compound is active against the fungal pathogen Candida albicans, while bagremycin B shows activity against the necrotrophic fungus Botrytis cinerea.[2] Both compounds have also been noted to possess weak antitumor activity.[4]

Experimental Protocols

Fermentation

A nutrient-rich complex medium was used for the production of bagremycins in shaking flask cultures and 20-liter batch fermentations.[2] The composition of the fermentation medium is detailed below:

| Component | Concentration (%) |

| Glucose | 1.0 |

| Glycerol | 1.0 |

| Starch | 1.0 |

| Corn Steep Powder | 0.25 |

| Peptone | 0.5 |

| Yeast Extract | 0.2 |

| NaCl | 0.1 |

| CaCO₃ | 0.3 |

Table 2: Composition of the fermentation medium for Streptomyces sp. Tü 4128.

-

Inoculation: The fermentation is initiated by inoculating the sterile medium with a seed culture of Streptomyces sp. Tü 4128.

-

Fermenter: Batch fermentations were carried out in 20-liter fermenters.[2]

-

Production Timeline: The production of bagremycins begins relatively late, typically after 10 days of inoculation.[2] Maximal production is achieved at approximately 355 hours of fermentation.[2] It is critical to monitor the production as the bagremycins are susceptible to rapid decomposition shortly after reaching their peak concentrations.[2]

Extraction and Isolation

The extraction and isolation protocol for this compound and B involves a multi-step process to separate the compounds from the culture broth and mycelium.

Caption: Workflow for the extraction and purification of bagremycins.

-

Separation of Mycelium and Filtrate: The whole culture broth is centrifuged to separate the mycelium from the culture filtrate.

-

Extraction from Filtrate: The culture filtrate is extracted with an equal volume of ethyl acetate.

-

Extraction from Mycelium: The mycelium is extracted with methanol. The methanolic extract is then concentrated and re-extracted with ethyl acetate.[2]

-

Combining and Concentration: The ethyl acetate extracts from both the filtrate and the mycelium are combined and concentrated under reduced pressure (in vacuo) to yield a crude extract.[2]

-

Chromatographic Purification:

-

The crude extract is first subjected to silica gel column chromatography.

-

Fractions containing the bagremycins are then further purified using Sephadex LH-20 column chromatography.[2]

-

Final purification to obtain pure this compound and B is achieved by preparative reversed-phase High-Performance Liquid Chromatography (HPLC) using a Nucleosil-100 C-18 column with a gradient elution.[2]

-

-

Final Product: Pure this compound and B are obtained as white powders.[2]

Biosynthetic Pathway

The biosynthesis of bagremycins in Streptomyces sp. Tü 4128 is governed by a dedicated biosynthetic gene cluster (BGC).[4] This cluster comprises 16 open reading frames (ORFs) that encode enzymes responsible for the synthesis of the precursor molecules and their subsequent condensation, as well as genes for regulation and self-resistance.[4] The proposed pathway involves the condensation of p-coumaric acid and 3-amino-4-hydroxybenzoic acid (3,4-AHBA).[1][2][3]

Caption: Proposed biosynthetic pathway of bagremycins A and B.

This technical guide provides a foundational understanding for researchers interested in the novel antibiotics this compound and B. While detailed spectroscopic and MIC data were not available in the public domain at the time of this review, the provided protocols for fermentation, extraction, and purification, along with the characterization data and biosynthetic insights, offer a solid starting point for further research and development.

References

- 1. This compound and B, novel antibiotics from streptomyces sp. Tü 4128 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Penicillium chrysogenum, a Vintage Model with a Cutting-Edge Profile in Biotechnology [mdpi.com]

- 4. Characterization of the bagremycin biosynthetic gene cluster in Streptomyces sp. Tü 4128 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Bagremycin A Production in Streptomyces sp. Tü 4128

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the cultivation of Streptomyces sp. Tü 4128 to produce the antimicrobial compound Bagremycin A. The following sections detail the required media, cultivation parameters, extraction procedures, and expected yields based on published data.

I. Overview

This compound is a secondary metabolite produced by Streptomyces sp. Tü 4128 with known activities against Gram-positive bacteria and some fungi.[1][2] This protocol outlines the submerged batch fermentation process for the production of this compound, followed by its extraction and analysis. The biosynthesis of bagremycins is reportedly favored under iron-depleted conditions.[1][3]

II. Quantitative Data Summary

The following table summarizes the key quantitative parameters from a 20-liter batch fermentation of Streptomyces sp. Tü 4128 for this compound production.

| Parameter | Value | Unit | Time Point (hours) |

| Biomass (Dry Weight) | ~10 | g/L | ~140 |

| This compound | ~12.5 | mg/L | ~200 |

| Bagremycin B | ~7.5 | mg/L | ~200 |

| p-Coumaric Acid | ~2.5 | mg/L | ~200 |

| pH | ~7.8 | ~200 |

Data extracted and estimated from the graphical representation of a 20-liter batch fermentation.

III. Experimental Protocols

This section provides a step-by-step methodology for the cultivation of Streptomyces sp. Tü 4128 and the subsequent extraction of this compound.

A. Media Preparation

1. Fermentation Medium

| Component | Concentration (%) | Amount per 1 Liter |

| Glucose | 1.0 | 10 g |

| Glycerol | 1.0 | 10 g |

| Starch | 1.0 | 10 g |

| Cornsteep Powder | 0.25 | 2.5 g |

| Peptone | 0.5 | 5 g |

| Yeast Extract | 0.2 | 2 g |

| Sodium Chloride (NaCl) | 0.1 | 1 g |

| Calcium Carbonate (CaCO₃) | 0.3 | 3 g |

Preparation:

-

Dissolve all components in distilled water.

-

Adjust the final volume to 1 liter.

-

Sterilize by autoclaving at 121°C for 20 minutes.

B. Cultivation Protocol

-

Inoculum Preparation: Prepare a seed culture of Streptomyces sp. Tü 4128 by inoculating a suitable seed medium and incubating at 28°C on a rotary shaker until good growth is observed.

-

Fermentation:

-

Aseptically transfer the seed culture to the fermentation medium. A typical inoculum size is 5-10% (v/v).

-

Incubate the culture in a shaking incubator under the following conditions:

-

Temperature: 28°C

-

Agitation: 190 rpm

-

-

The fermentation is typically carried out for 15 days.[4] Production of bagremycins may start later in the fermentation, often after 10 days.

-

C. Extraction Protocol

-

Harvesting: After the fermentation period, harvest the culture broth by centrifugation at 8000 rpm for 15 minutes at 4°C to separate the supernatant from the biomass.[4]

-

pH Adjustment: Adjust the pH of the supernatant to 5.0 using HCl. This may cause some precipitation.[4]

-

Clarification: Remove the precipitate by centrifugation.

-

Solvent Extraction:

-

Transfer the clarified supernatant to a separatory funnel.

-

Perform a liquid-liquid extraction with an equal volume of ethyl acetate.

-

Repeat the extraction three times to ensure complete recovery of the bagremycins.[4]

-

-

Concentration: Pool the ethyl acetate fractions and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract containing this compound.

D. Analysis

The concentration and purity of this compound in the extract can be determined using High-Performance Liquid Chromatography (HPLC).

IV. Visualizations

A. Experimental Workflow

The following diagram illustrates the overall workflow for the production and extraction of this compound.

Caption: Experimental workflow for this compound production.

B. This compound Biosynthetic Pathway

This diagram outlines the proposed biosynthetic pathway for this compound.

Caption: Proposed biosynthetic pathway of this compound.

References

- 1. A Single Biosynthetic Gene Cluster Is Responsible for the Production of Bagremycin Antibiotics and Ferroverdin Iron Chelators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and B, novel antibiotics from streptomyces sp. Tü 4128 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Single Biosynthetic Gene Cluster Is Responsible for the Production of Bagremycin Antibiotics and Ferroverdin Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

Application Notes and Protocols for the Fermentation and Extraction of Bagremycin A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the fermentation and extraction techniques for Bagremycin A, a bioactive secondary metabolite produced by Streptomyces sp. Tü 4128. The protocols detailed below are compiled from published research and are intended to guide laboratory-scale production and purification efforts.

Introduction

This compound is a novel antibiotic with demonstrated activity against Gram-positive bacteria and fungi, as well as weak antitumor properties.[1][2][3] It is part of the bagremycin family of compounds, which also includes Bagremycin B. These compounds are produced by the soil bacterium Streptomyces sp. Tü 4128, originally isolated from a soil sample from Java.[1] The biosynthetic pathway of bagremycins involves the condensation of 3-amino-4-hydroxybenzoic acid (3,4-AHBA) with p-vinylphenol.[4] This document outlines the necessary steps for the cultivation of Streptomyces sp. Tü 4128, followed by the extraction and purification of this compound.

Data Presentation

Fermentation Media Composition

Two different media formulations have been reported for the production of this compound by Streptomyces sp. Tü 4128. The components for each medium are detailed in the table below.

| Component | Medium 1 | Medium 2 |

| Glucose | 10 g/L | 10 g/L (1%) |

| Glycerin | 10 g/L | 10 g/L (1%) |

| Soluble Starch | 10 g/L | 10 g/L (1%) |

| Corn Steep Liquor | 2.5 g/L | 2.5 g/L (0.25%) |

| Polypeptone | 5 g/L | - |

| Peptone | - | 5 g/L (0.5%) |

| Yeast Extract | 2 g/L | 2 g/L (0.2%) |

| NaCl | 1 g/L | 1 g/L (0.1%) |

| CaCO₃ | 3 g/L | 3 g/L (0.3%) |

| pH | 7.2 | Not Specified |

Table 1: Composition of fermentation media for this compound production.

Fermentation Yields

The production of this compound and its precursor, p-coumaric acid, has been quantified in a 20-liter batch fermentation.

| Compound | Maximum Yield | Time to Maximum Yield (hours) |

| p-Coumaric Acid | 17 mg/L | 334 |

| This compound | 8 mg/L | 355 |

| Bagremycin B | 4 mg/L | 355 |

Table 2: Maximal yields of this compound, Bagremycin B, and p-coumaric acid from a batch fermentation.

Experimental Protocols

Protocol 1: Fermentation of Streptomyces sp. Tü 4128

This protocol describes the cultivation of Streptomyces sp. Tü 4128 for the production of this compound.

Materials:

-

Streptomyces sp. Tü 4128 culture

-

Fermentation Medium (see Table 1)

-

Shaking incubator

-

500 mL Erlenmeyer flasks

-

Centrifuge

Procedure:

-

Prepare the desired fermentation medium according to the compositions listed in Table 1.

-

Dispense 80 mL of the fermentation medium into 500 mL Erlenmeyer flasks.

-

Inoculate the flasks with a fresh culture of Streptomyces sp. Tü 4128.

-

Incubate the flasks at 28°C for 15 days in a shaking incubator set to 190 rpm.[1] For larger scale fermentations, a 20-liter fermenter can be used.

-

After the incubation period, harvest the fermentation broth.

-

Separate the mycelium from the supernatant by centrifugation at 8000 rpm for 15 minutes at 4°C.[1] The supernatant contains the secreted this compound.

Protocol 2: Extraction and Purification of this compound

This protocol details the steps for extracting and purifying this compound from the fermentation broth.

Materials:

-

Fermentation supernatant

-

HCl

-

Ethyl acetate

-

Methanol

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Rotary evaporator

Procedure:

Part A: Liquid-Liquid Extraction

-

Collect the supernatant from the centrifugation step in Protocol 1.

-

Adjust the pH of the supernatant to 5 with HCl. This may cause some flocculent precipitates to form.[1]

-

Remove the precipitates by centrifugation.[1]

-

Transfer the clarified supernatant to a separating funnel.

-

Extract the supernatant with an equal volume of ethyl acetate. Repeat this extraction three times.[1]

-

For extraction from the mycelium, use methanol followed by re-extraction with ethyl acetate.

-

Combine all ethyl acetate extracts.

-

Concentrate the combined extracts in vacuo using a rotary evaporator to obtain the crude extract.

Part B: Chromatographic Purification

-

Silica Gel Column Chromatography:

-

Prepare a silica gel column.

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture).

-

Load the dissolved extract onto the column.

-

Elute the column with a gradient of solvents, for example, starting with a non-polar solvent and gradually increasing the polarity (e.g., a chloroform-methanol gradient).

-

Collect fractions and monitor for the presence of this compound using an appropriate analytical method, such as Thin Layer Chromatography (TLC).

-

-

Sephadex LH-20 Column Chromatography:

-

Pool the fractions containing this compound from the silica gel chromatography step and concentrate them.

-

Dissolve the concentrated fraction in a suitable solvent for Sephadex LH-20 chromatography (e.g., methanol).

-

Load the sample onto a prepared Sephadex LH-20 column.

-

Elute the column with the same solvent.

-

Collect fractions and analyze for the presence of pure this compound.

-

-

Preparative Reversed-Phase HPLC:

-

For final purification, subject the enriched fractions to preparative reversed-phase HPLC.

-

Use a C18 column.

-

Employ a suitable mobile phase gradient (e.g., a water-acetonitrile or water-methanol gradient) to achieve separation.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain pure this compound as a white powder.

-

Mandatory Visualizations

This compound Biosynthesis Pathway

Proposed biosynthetic pathway of Bagremycins.[1]

Experimental Workflow: From Fermentation to Pure this compound

Overall workflow for this compound production and purification.

References

- 1. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ejhm.journals.ekb.eg [ejhm.journals.ekb.eg]

- 3. researchgate.net [researchgate.net]

- 4. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]

Application Note: In Vitro Antibacterial Activity of Bagremycin A

Abstract

Bagremycin A, a novel antibiotic isolated from Streptomyces sp., has demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria. This application note provides detailed protocols for in vitro assays to determine the antibacterial efficacy of this compound, including broth microdilution for Minimum Inhibitory Concentration (MIC) determination, and subsequent determination of the Minimum Bactericidal Concentration (MBC). Additionally, a summary of reported MIC values for this compound against various bacterial strains is presented. While the precise mechanism of action for this compound is not yet fully elucidated, this note also discusses the plausible mechanisms based on its chemical structure as a phenolic ester derivative.

Introduction

The emergence of antibiotic-resistant bacterial strains necessitates the discovery and characterization of novel antimicrobial compounds. This compound, a secondary metabolite from Streptomyces sp. Tü 4128, has been identified as a promising candidate with selective activity against Gram-positive bacteria and some fungi.[1] It is a phenolic ester of 3-amino-4-hydroxybenzoic acid and a derivative of p-coumaric acid. Understanding its in vitro antibacterial profile is a critical first step in its development as a potential therapeutic agent. This document provides standardized protocols for researchers, scientists, and drug development professionals to assess the antibacterial properties of this compound.

Data Presentation

The antibacterial activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[1][2]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

| Microorganism | Strain | MIC (µg/mL) |

| Arthrobacter aurescens | DSM20166 | 50 |

| Bacillus brevis | ATCC 9999 | 100 |

| Bacillus subtilis | ATCC 6633 | 50 |

| Corynebacterium insidiosum | DSM20158 | 100 |

| Micrococcus luteus | ATCC 381 | 50 |

| Mycobacterium phlei | DSM43239 | 100 |

| Streptomyces viridochromogenes | Tü 57 | 10 |

| Candida albicans | Tü 164 | >100 |

| Mucor miehei | Tü 284 | >100 |

| Penicillium notatum | >100 |

Data sourced from Bertasso et al., 2001.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL. Further dilute in MHB to the desired starting concentration for serial dilutions.

-

Bacterial Inoculum Preparation:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the starting concentration of this compound (in MHB) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (MHB with inoculum, no this compound).

-

Well 12 will serve as the sterility control (MHB only).

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antibacterial agent that results in a 99.9% reduction in the initial bacterial inoculum.[3]

Materials:

-

Results from the MIC assay

-

Mueller-Hinton Agar (MHA) plates

-

Sterile micro-pipettes and tips

-

Incubator (37°C)

Procedure:

-

Subculturing from MIC Plate: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

-

Plating: Spot-plate the 10 µL aliquot onto a sterile MHA plate. Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.

-

Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

-

MBC Determination: The MBC is the lowest concentration of this compound that results in no bacterial growth on the MHA plate, or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for MIC and MBC determination.

Proposed Mechanism of Action

The exact molecular target of this compound has not been definitively identified. However, as a phenolic compound, its antibacterial activity is likely attributed to its interaction with the bacterial cell membrane and intracellular components. Phenolic compounds can disrupt the cell membrane's integrity, leading to the leakage of cellular contents.[4][5] The p-coumaric acid moiety, in particular, has been shown to have a dual mechanism of disrupting the bacterial cell membrane and binding to bacterial genomic DNA, which can inhibit replication and transcription.[2][6][7]

Caption: Proposed antibacterial mechanisms of this compound.

Conclusion

The protocols outlined in this application note provide a standardized approach for evaluating the in vitro antibacterial activity of this compound. The provided MIC data confirms its activity against a range of Gram-positive bacteria. Further research is warranted to fully elucidate its mechanism of action and to explore its potential as a therapeutic agent. The proposed mechanisms, based on its chemical structure, suggest that this compound may represent a valuable scaffold for the development of new antibacterial drugs.

References

- 1. This compound and B, novel antibiotics from streptomyces sp. Tü 4128 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. p-Coumaric acid kills bacteria through dual damage mechanisms [agris.fao.org]

- 3. [PDF] Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains | Semantic Scholar [semanticscholar.org]

- 4. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

Application Notes and Protocols for Bagremycin A in Microbial Growth Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bagremycin A is a naturally occurring phenol ester antibiotic produced by Streptomyces species.[1][2] It belongs to a class of secondary metabolites derived from p-coumaric acid and exhibits moderate antimicrobial activity against a range of Gram-positive bacteria and some fungi.[1][3] These application notes provide detailed protocols for utilizing this compound in standard microbial growth inhibition assays, present available quantitative data on its efficacy, and discuss its presumed mechanism of action. This document is intended to guide researchers in evaluating the potential of this compound as a lead compound in antimicrobial drug discovery and development.

Data Presentation: Antimicrobial Activity of this compound

The antimicrobial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The available MIC data for this compound against various microbial strains are summarized in the table below.

| Test Organism | Strain ID | MIC (µg/mL) |

| Arthrobacter aurescens | DSM 20166 | >100 |

| Bacillus subtilis | DSM 10a | 30 |

| Streptomyces viridochromogenes | Tü 57 | >100 |

| Saccharomyces cerevisiae | ATCC 9080 | 30 |

| Candida albicans | Tü 164 | Weak activity |

Data sourced from Bertasso et al. (2001).

Mechanism of Action

While the specific molecular targets of this compound have not been fully elucidated, its chemical structure as a phenol ester suggests a likely mechanism of action involving the disruption of microbial cell membranes. Phenolic compounds are known to exert their antimicrobial effects through various mechanisms, including:

-

Membrane Permeabilization: They can intercalate into the lipid bilayer of the cell membrane, leading to a loss of integrity and leakage of essential intracellular components such as ions, ATP, and nucleic acids.

-

Disruption of Membrane Potential: The interaction with the membrane can dissipate the proton motive force, which is crucial for ATP synthesis and transport processes.

-

Enzyme Inhibition: Phenolic compounds can also inactivate essential membrane-bound enzymes.

The proposed mechanism of action for this compound is illustrated in the following diagram.

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

The following are detailed protocols for determining the antimicrobial activity of this compound using broth microdilution and agar disk diffusion methods.

Protocol 1: Broth Microdilution Assay for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound in a liquid medium.

Caption: Workflow for the broth microdilution assay.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test microorganism

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or McFarland standards

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in the appropriate sterile broth to a starting concentration for the assay (e.g., 256 µg/mL).

-

Serial Dilutions:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the starting this compound solution to the first well of each row to be tested.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a growth control (no drug), and the twelfth well as a sterility control (no inoculum).

-

-

Preparation of Inoculum:

-

From a fresh culture plate (18-24 hours old), pick several colonies of the test microorganism and suspend them in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

-

Inoculation: Add 100 µL of the diluted microbial suspension to each well (except the sterility control). This will bring the final volume in each well to 200 µL and dilute the this compound concentrations to the final test range.

-

Incubation: Cover the plate and incubate at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria) for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) in the well.

Protocol 2: Agar Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity and can be used for rapid screening.

Caption: Workflow for the agar disk diffusion assay.

Materials:

-

This compound

-

Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

-

Sterile paper disks (6 mm diameter)

-

Test microorganism

-

Sterile swabs

-

Sterile saline or PBS

-

McFarland standards

-

Pipettes and sterile tips

-

Incubator

-

Calipers or a ruler

Procedure:

-

Preparation of Inoculum: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

Inoculation of Agar Plates: Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.

-

Preparation and Application of Disks:

-

Aseptically apply a known amount of this compound solution (e.g., 10-20 µL of a specific concentration) onto sterile paper disks and allow the solvent to evaporate completely.

-

Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plates. Gently press the disks to ensure complete contact with the agar.

-

-

Incubation: Invert the plates and incubate at the appropriate temperature for 16-24 hours.

-

Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to this compound.

Conclusion

This compound demonstrates notable antimicrobial activity, particularly against Bacillus subtilis and the yeast Saccharomyces cerevisiae. The provided protocols offer standardized methods for the in-vitro evaluation of this compound's efficacy. Further research is warranted to fully elucidate its specific mechanism of action and to explore its potential against a broader range of clinically relevant pathogens. These application notes serve as a foundational resource for researchers aiming to investigate the therapeutic promise of this compound.

References

Application Notes & Protocols: A Framework for Assessing the Weak Antitumor Effects of Bagremycin A

Audience: Researchers, scientists, and drug development professionals.

Introduction Bagremycin A, a secondary metabolite isolated from Streptomyces sp., has demonstrated moderate activity against Gram-positive bacteria and some fungi.[1] Notably, it has also been reported to possess weak antitumor activity, presenting a unique challenge for comprehensive assessment and potential development.[2] Standard antitumor drug screening protocols are often optimized for potent compounds, making it difficult to characterize the subtle effects of agents like this compound. These application notes provide a detailed experimental framework designed to rigorously evaluate weak cytotoxic and cytostatic effects, elucidate potential mechanisms of action, and assess in vivo efficacy. The described protocols offer a tiered approach, from initial in vitro screening to mechanistic studies and preliminary in vivo testing.

Overall Experimental Design

The assessment of a compound with weak antitumor activity requires a multi-faceted approach. The workflow begins with broad in vitro screening to determine the potency and cellular effects, followed by mechanistic assays to understand the underlying biology, and culminates in in vivo models to evaluate efficacy in a physiological context.

References

Storing and handling Bagremycin A in a laboratory setting

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the proper storage, handling, and use of Bagremycin A in a laboratory setting. The protocols are based on the known chemical properties of its structural moieties, p-coumaric acid and 3-amino-4-hydroxybenzoic acid, as well as general best practices for handling novel antibiotics derived from Streptomyces.

Introduction to this compound

This compound is a secondary metabolite isolated from Streptomyces sp. with a molecular formula of C₁₅H₁₃NO₃. It is a phenolic ester of 3-amino-4-hydroxybenzoic acid and a derivative of p-coumaric acid. This compound has demonstrated moderate antibacterial activity against Gram-positive bacteria, some antifungal activity, and weak antitumor activity. Its unique structure, combining features of both an aminobenzoic acid and a coumaric acid ester, suggests a multi-faceted mechanism of action, making it a compound of interest for further research and drug development.

Physicochemical and Stability Data

While specific experimental data for this compound is limited, the following table summarizes key physicochemical properties and stability information inferred from its structural components and general knowledge of similar natural products.

| Parameter | Recommended Value/Information | Justification/Source |

| Molecular Weight | 255.27 g/mol | PubChem CID: 10422480 |

| Appearance | Off-white to yellowish crystalline solid | Based on related phenolic compounds |

| Solubility | ||

| Aqueous Buffers (e.g., PBS) | Sparingly soluble. Solubility is pH-dependent. | 4-aminobenzoic acid has moderate water solubility that is influenced by pH.[1] |

| Polar Organic Solvents | Soluble in Dimethyl Sulfoxide (DMSO), Methanol, Ethanol. | p-coumaric acid is very soluble in ethanol. 4-aminobenzoic acid is soluble in ethanol and methanol.[1][2] |

| Storage Conditions | ||

| Solid Form | -20°C, desiccated, protected from light. | Phenolic compounds can be sensitive to light and temperature.[3][4][5][6] General recommendation for antibiotics. |

| Stock Solutions (in DMSO) | -20°C in small, single-use aliquots. Avoid repeated freeze-thaw cycles. | To prevent degradation and contamination. Standard practice for antibiotic stock solutions.[7][8][9] |

| Stability | ||

| Light Sensitivity | High. Protect from light during storage and experiments. | Phenolic compounds, including p-coumaric acid, are known to degrade upon exposure to light.[3][4] |

| Temperature Sensitivity | Moderate. Avoid high temperatures. | Storage at elevated temperatures can lead to the degradation of phenolic compounds.[3][5][6] |

| pH Sensitivity | Likely sensitive to highly acidic or alkaline conditions. | The ester linkage may be susceptible to hydrolysis under extreme pH conditions. |

Handling and Safety Precautions

As a novel bioactive compound with potential cytotoxic effects, this compound should be handled with care. A specific Material Safety Data Sheet (MSDS) is not currently available; therefore, precautions for handling similar phenolic and potentially cytotoxic compounds should be followed.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound in solid or solution form.

-

Engineering Controls: Handle solid this compound and prepare stock solutions in a certified chemical fume hood to avoid inhalation of powder.

-

Waste Disposal: Dispose of all waste contaminated with this compound as hazardous chemical waste in accordance with institutional and local regulations.

-

Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Clean the spill area thoroughly.

Experimental Protocols

The following are detailed protocols for preparing this compound solutions and conducting primary bioactivity assays.

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (solid)

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes or cryovials

-

Analytical balance

-

Vortex mixer

Procedure:

-

In a chemical fume hood, weigh out a precise amount of this compound. For a 10 mM stock solution, this would be 2.55 mg per 1 mL of DMSO.

-

Add the appropriate volume of sterile DMSO to the vial containing the solid this compound.

-

Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes or cryovials.

-

Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C, protected from light.

Antibacterial Susceptibility Testing: Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive bacteria.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Bacillus subtilis ATCC 6633)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

In a sterile 96-well plate, perform serial two-fold dilutions of the this compound stock solution in MHB. A typical starting concentration for a novel antibiotic might be 128 µg/mL.

-

Add 100 µL of the diluted bacterial inoculum to each well containing the serially diluted this compound.

-

Include a positive control (bacteria in MHB with no antibiotic) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth. The results can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).

Antifungal Susceptibility Testing

This protocol is adapted for determining the MIC of this compound against fungal strains.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Fungal strain (e.g., Candida albicans ATCC 90028, Aspergillus niger ATCC 16404)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

Procedure:

-

Prepare a fungal inoculum according to CLSI guidelines. For yeast, adjust the suspension to a 0.5 McFarland standard and then dilute in RPMI to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.

-

Perform serial two-fold dilutions of this compound in RPMI medium in a 96-well plate.

-

Inoculate each well with 100 µL of the fungal suspension.

-

Include positive (fungi in RPMI) and negative (RPMI only) controls.

-

Incubate the plate at 35°C for 24-48 hours.

-

Determine the MIC as the lowest concentration that causes a significant inhibition of growth compared to the positive control.

In Vitro Cytotoxicity Assay: MTT Assay

This protocol assesses the cytotoxic effect of this compound on a mammalian cell line.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Mammalian cell line (e.g., HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Sterile 96-well cell culture plates

Procedure:

-

Seed the 96-well plate with cells at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.

-

Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

-

Include a vehicle control (cells treated with medium containing the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Proposed Mechanism of Action and Signaling Pathway

Based on its structural components, this compound is hypothesized to exert its antimicrobial effects through a dual mechanism of action.

-

Disruption of Cell Membrane and DNA Interaction: The p-coumaric acid moiety, a known phenolic acid, is likely to disrupt the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.[3][4][5][10][11] It may also interact with bacterial DNA, interfering with replication and transcription.[3][4][5][10]

-

Inhibition of Folate Synthesis: The 3-amino-4-hydroxybenzoic acid portion is an analog of p-aminobenzoic acid (PABA), a crucial precursor in the bacterial folic acid synthesis pathway. This compound may act as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for folate production in bacteria.[1][12] This would disrupt the synthesis of nucleotides and ultimately inhibit bacterial growth.

The antifungal and weak antitumor activities may also be related to membrane disruption or other currently unknown cellular targets.

Caption: Proposed dual mechanism of action for this compound.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for screening and characterizing the bioactivity of this compound.

Caption: General workflow for this compound bioactivity screening.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. p-Coumaric acid - Wikipedia [en.wikipedia.org]

- 3. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. static.igem.org [static.igem.org]

- 8. Mixing Antibiotic Stock Solutions for Synthetic Biology — NeoSynBio [neosynbio.com]

- 9. eeescience.utoledo.edu [eeescience.utoledo.edu]

- 10. Bagremycin B | C17H15NO4 | CID 10447329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing fermentation conditions for increased Bagremycin A yield

Technical Support Center: Optimizing Bagremycin A Fermentation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing fermentation conditions for increased this compound yield.

Frequently Asked Questions (FAQs)

Q1: What is the producing organism for this compound?

This compound is a secondary metabolite produced by the bacterium Streptomyces sp. Tü 4128.[1][2][3] This strain was originally isolated from a soil sample.

Q2: What is the general composition of a suitable fermentation medium for this compound production?

A nutrient-rich complex medium is required for the production of this compound.[2] Generally, these media consist of a combination of carbon sources (like glucose, starch, and glycerol) and various nitrogen sources.[2] For specific medium compositions that have been used, refer to the "Data Presentation" section below.

Q3: What are the typical fermentation parameters for this compound production?

In laboratory settings, Streptomyces sp. Tü 4128 has been cultivated at 28°C for 15 days with shaking at 190 rpm.[4]

Q4: What is a critical factor influencing the type of secondary metabolite produced by Streptomyces sp. Tü 4128?

Iron availability in the fermentation medium is a critical switch that determines the metabolic output. Under iron-depleted conditions, the biosynthesis favors the production of Bagremycins.[5][6] Conversely, in an iron-rich environment, the pathway shifts to produce Ferroverdins, which are iron-chelating compounds.[5][6][7][8]

Q5: How is this compound extracted from the fermentation broth?

A common method involves centrifuging the culture to remove biomass. The pH of the supernatant is then adjusted to 5 with HCl, and any precipitate is removed. The supernatant is subsequently extracted multiple times with an equal volume of ethyl acetate.[4]

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

| Possible Cause | Troubleshooting Step |

| Inappropriate Iron Concentration: | High iron levels in the medium will shunt the biosynthetic pathway towards Ferroverdin production.[5][6][7][8] Ensure that the medium is iron-depleted for optimal this compound yield. Consider using glassware that has been treated to remove trace iron. |

| Suboptimal Medium Composition: | The balance of carbon and nitrogen sources is crucial for secondary metabolite production.[2] Refer to the recommended media compositions in the "Data Presentation" section and consider optimizing the concentrations of individual components. |

| Incorrect Fermentation pH: | The initial pH of the medium can significantly impact enzyme activity and nutrient uptake. For Streptomyces sp. Tü 4128, a starting pH of 7.2 has been used.[4] Monitor the pH throughout the fermentation and adjust if necessary. |

| Insufficient Aeration: | Poor oxygen supply can limit the growth of Streptomyces and subsequent antibiotic production. Ensure adequate shaking speed and use baffled flasks to improve aeration. |

| Poor Inoculum Quality: | The age and viability of the seed culture are important. Using a fresh, actively growing seed culture is recommended. |

Issue 2: Presence of Green Pigmentation in the Fermentation Broth

| Possible Cause | Troubleshooting Step |

| High Iron Content: | The green color is characteristic of Ferroverdin production, which is triggered by the presence of iron.[7] To favor this compound production, minimize iron in the fermentation medium. |

Issue 3: Contamination of the Fermentation Culture

| Possible Cause | Troubleshooting Step |

| Inadequate Sterilization: | Ensure all media, glassware, and equipment are properly sterilized before use. |

| Poor Aseptic Technique: | Maintain strict aseptic techniques during all manipulations, including inoculation and sampling. Work in a laminar flow hood if possible. Common contaminants for Streptomyces cultures include other bacteria like Pseudomonas and various fungi.[9] |

Issue 4: Difficulty in Detecting this compound via HPLC

| Possible Cause | Troubleshooting Step |

| Improper Extraction: | Ensure the extraction protocol is followed correctly, including pH adjustment and the use of a suitable solvent like ethyl acetate.[4] |

| Low Concentration: | If the yield is very low, concentrate the extract before HPLC analysis. |

| Incorrect HPLC Method: | Use a suitable HPLC method for the detection of Bagremycins. A C18 reversed-phase column is often used for this class of compounds. |

Data Presentation

Table 1: Comparison of Fermentation Media for this compound Production

| Component | Medium 1 | Medium 2 |

| Glucose | 10 g/L | 10 g/L |

| Glycerin/Glycerol | 10 g/L | 10 g/L |

| Soluble Starch | 10 g/L | 10 g/L |

| Corn Steep Liquor/Powder | 2.5 g/L | 2.5 g/L |

| Polypeptone/Peptone | 5 g/L | 5 g/L |

| Yeast Extract | 2 g/L | 2 g/L |

| NaCl | 1 g/L | 1 g/L |

| CaCO₃ | 3 g/L | 3 g/L |

| Initial pH | 7.2 | Not Specified |

Experimental Protocols

1. Fermentation Protocol for this compound Production

-

Prepare the desired fermentation medium (see Table 1) and sterilize it by autoclaving.

-

Inoculate the medium with a fresh seed culture of Streptomyces sp. Tü 4128.

-

Incubate the culture in a shaking incubator at 28°C and 190 rpm for 15 days.[4]

-

Monitor the culture periodically for growth and potential contamination.

2. Extraction Protocol for this compound

-

After the fermentation period, harvest the culture broth.

-

Centrifuge the broth at 8000 rpm for 15 minutes at 4°C to separate the supernatant from the mycelia.[4]

-

Decant the supernatant and adjust its pH to 5.0 using HCl.[4]

-

Centrifuge again to remove any flocculent precipitates.[4]

-

Transfer the clarified supernatant to a separatory funnel.

-

Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Shake vigorously and allow the layers to separate.

-

Collect the organic (ethyl acetate) layer.

-

Repeat the extraction process two more times with fresh ethyl acetate.[4]

-

Pool the organic extracts and evaporate the solvent under reduced pressure to obtain the crude this compound extract.

Visualizations

Caption: Biosynthetic pathway of this compound and Ferroverdin.

Caption: Experimental workflow for this compound production.

References

- 1. Characterization of the bagremycin biosynthetic gene cluster in Streptomyces sp. Tü 4128 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound and B, novel antibiotics from streptomyces sp. Tü 4128 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. A Single Biosynthetic Gene Cluster Is Responsible for the Production of Bagremycin Antibiotics and Ferroverdin Iron Chelators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

Technical Support Center: Streptomyces Cultures - Bagremycin A Production

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low yields of Bagremycin A in Streptomyces cultures.

Frequently Asked Questions (FAQs)

Q1: My Streptomyces culture is growing well, but the yield of this compound is significantly lower than expected. What are the most common causes?

Low yields of secondary metabolites like this compound, despite good cell growth, are a common issue. The production of these compounds is often not directly coupled with primary metabolism (growth). Here are the primary areas to investigate:

-

Suboptimal Fermentation Parameters: The culture conditions are critical and must be fine-tuned for secondary metabolite production, which can differ from the optimal conditions for growth. Key parameters to check are pH, temperature, aeration, and incubation time.

-

Nutrient Limitation or Repression: The composition of your culture medium is crucial. The type and concentration of carbon and nitrogen sources can either promote or inhibit this compound biosynthesis.

-

Genetic and Regulatory Issues: The biosynthetic gene cluster (BGC) for this compound may be poorly expressed under your laboratory conditions. This can be due to a variety of regulatory mechanisms within the Streptomyces strain.[1][2][3]

-

Inoculum Quality: The age and size of the inoculum used to start the culture can significantly impact the subsequent production phase.[4]

Q2: How do I optimize the physical parameters of my fermentation for better this compound yield?

Systematic optimization of each parameter is key. It is recommended to optimize one parameter at a time.

-

pH: Most Streptomyces species favor a neutral to slightly alkaline pH for antibiotic production. The optimal pH for secondary metabolite production by Streptomyces is often around 7.0-7.5.[5][6] It is crucial to monitor and maintain the pH throughout the fermentation, as metabolic activity can cause it to drift.

-

Temperature: While growth might occur over a wider range, antibiotic production is often optimal within a narrower temperature window. For many Streptomyces species, this is typically between 30°C and 37°C.[5][7]

-

Aeration and Agitation: Adequate oxygen supply is critical for the biosynthesis of many antibiotics. Agitation speed in a shake flask culture directly influences the dissolved oxygen concentration. A common starting point is an agitation rate of 200 rpm.[5][8]

-

Incubation Time: this compound is a secondary metabolite, meaning its production typically begins during the late exponential or stationary phase of growth.[2][6] Harvesting the culture too early may result in a low yield. Time-course experiments are recommended to determine the optimal harvest time, which can be 7 days or longer.[5][7]

Troubleshooting Guides

Guide 1: Optimizing Culture Medium Composition

If you suspect your medium is the issue, a systematic approach to screen for optimal carbon and nitrogen sources is recommended.

Problem: Low this compound yield, potentially due to nutrient repression or lack of specific precursors.

Troubleshooting Workflow:

Caption: Workflow for optimizing medium components.

Experimental Protocol: Media Optimization

-